5-fluoro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H5FN2. It is a fluorinated derivative of pyrrolopyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been associated with various targets such as hmg-coa reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase kdm5a inhibitors, and ubiquitin c-terminal hydrolase-l1 (uch-l1) inhibitors .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways, such as forming hydrogen bonds and van der waals interactions .
Biochemical Pathways
Similar compounds have been associated with a broad range of biological components, including enzymes, peptides, and metabolites, and exert their effects through multiple mechanisms .
Result of Action
Similar compounds have been found to induce various effects such as arrest of cell cycle, induction of apoptosis, and inhibition of cell migration, metastasis, and angiogenesis .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a biological material or organic compound for life science related research
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine is not well defined. It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves the fluorination of pyrrolopyridine derivatives. One common method includes the reaction of 3-ethynyl-5-fluoropyridine-2-amine with various reagents under controlled conditions . The reaction is carried out in an inert atmosphere, often using acetonitrile as a solvent and glacial acetic acid as a catalyst. The reaction mixture is heated to around 45°C and maintained under hydrogen pressure for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different fluorinated pyrrolopyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum on carbon, Raney nickel, and various organic solvents such as acetonitrile and tetrahydrofuran . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include fluorinated aldehydes, ketones, and other substituted pyrrolopyridine derivatives .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific fluorination pattern and its potent inhibitory activity against FGFRs. This makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCYYDVGZXHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295435 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-70-0 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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